molecular formula C17H20N6S B6441842 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2548987-44-4

6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6441842
CAS No.: 2548987-44-4
M. Wt: 340.4 g/mol
InChI Key: YPALOIYICAJAHB-UHFFFAOYSA-N
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Description

The compound 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a chemical entity with unique structural properties that suggest a range of potential applications in various fields, including pharmaceuticals and materials science. This compound features a pyrimidine and piperazine moiety, combined with a pyridine carbonitrile group, indicating its potential for interaction with biological targets and its utility in synthetic chemistry.

Synthetic Routes and Reaction Conditions

The preparation of this compound generally involves a multi-step synthetic route starting with commercially available precursors. Key steps include the formation of the pyrimidine core, functionalization of the piperazine ring, and subsequent coupling with the pyridine carbonitrile. Each step typically requires specific reaction conditions such as controlled temperatures, pH levels, and the presence of catalysts or specific reagents to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, these synthetic routes are optimized to enhance yield, reduce costs, and ensure consistent quality. This might involve continuous flow synthesis techniques, advanced purification methods like crystallization or chromatography, and rigorous quality control measures to comply with regulatory standards.

Types of Reactions

This compound is likely to undergo various types of chemical reactions, including:

  • Oxidation: : Can be used to introduce oxygen-containing functional groups.

  • Reduction: : Useful for hydrogenating double bonds or reducing nitro groups to amines.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly on the pyrimidine and pyridine rings.

Common Reagents and Conditions

Reagents such as hydrogen gas for reductions, halogenated reagents for substitutions, and oxygen or peroxides for oxidations are commonly employed. These reactions often require specific conditions such as the use of catalysts (e.g., palladium or platinum), controlled temperature environments, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions can vary significantly based on the conditions and reagents used. Oxidation might yield ketones or alcohols, reduction could produce amines, and substitution could introduce various functional groups like halides, alkyl, or aryl groups.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules, potentially leading to new materials or pharmaceuticals. Its reactive sites allow for further functionalization, enabling the construction of diverse chemical libraries for drug discovery.

Biology and Medicine

Given its structural complexity, this compound could interact with a range of biological targets. It might serve as a lead compound in the development of new therapeutic agents, particularly in fields like oncology or infectious diseases where such structures are common in drug candidates.

Industry

Beyond pharmaceuticals, this compound's unique properties might lend itself to applications in materials science, such as the development of new polymers or coatings with specific properties.

Mechanism of Action

The mechanism by which 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing cellular pathways and processes. Its piperazine and pyrimidine moieties suggest potential binding to targets involved in cellular signaling or metabolism. The exact molecular targets and pathways would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar compounds might include other pyrimidine or piperazine derivatives. For instance:

  • 6-{4-[4-(2-methylpropyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile: : A compound with a different alkyl group in the pyrimidine ring.

  • 6-{4-[6-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile: : Lacking the ethyl group, which could result in different physical and chemical properties.

These comparisons highlight the uniqueness of the ethyl and methylsulfanyl substituents in the pyrimidine ring of the original compound, which can significantly influence its reactivity and interactions with other molecules.

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Properties

IUPAC Name

6-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-3-13-11-16(21-17(20-13)24-2)23-9-7-22(8-10-23)15-6-4-5-14(12-18)19-15/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPALOIYICAJAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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